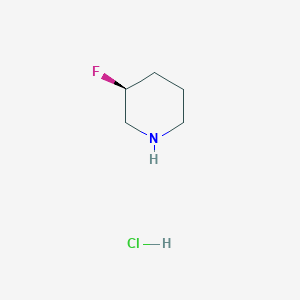

(S)-3-Fluoropiperidine hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJUBLSLAULIAT-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725593 | |

| Record name | (3S)-3-Fluoropiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871664-50-5 | |

| Record name | (3S)-3-Fluoropiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Fluoropiperidine hydrochloride CAS number 871664-50-5

An In-depth Technical Guide to (S)-3-Fluoropiperidine hydrochloride (CAS 871664-50-5) for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and interaction with biological targets. However, these same features can present significant challenges in drug development, including metabolic instability, high basicity leading to poor membrane permeability, and off-target effects such as hERG potassium ion channel affinity, a major source of cardiotoxicity.[1][3]

The strategic introduction of fluorine offers a powerful tool to mitigate these liabilities.[4] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[4][5] this compound, a chiral fluorinated building block, has emerged as a high-value synthon for medicinal chemists. It provides a direct route to incorporating a stereochemically defined, fluorinated piperidine core, enabling precise modulation of molecular properties to enhance drug-like characteristics. This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and strategic application for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Properties

This compound is a chiral building block used extensively in medicinal and substitution chemistry.[] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 871664-50-5 | [][7][8] |

| Molecular Formula | C₅H₁₁ClFN (or C₅H₁₀FN·HCl) | [][9][10] |

| Molecular Weight | 139.60 g/mol | [7][9] |

| IUPAC Name | (3S)-3-fluoropiperidine;hydrochloride | [] |

| SMILES | F[C@@H]1CNCCC1.[H]Cl | [7][10] |

| InChI Key | RDJUBLSLAULIAT-JEDNCBNOSA-N | [][10] |

| Typical Purity | ≥97% | [][8] |

| Appearance | Solid (form may vary) | |

| Storage Conditions | 2-8°C, inert atmosphere, keep dry | [7][11] |

The Mechanistic Impact of Fluorine in the Piperidine Ring

The decision to incorporate a fluorine atom at the 3-position of the piperidine ring is a strategic choice driven by predictable, beneficial modulations of key molecular properties.

Modulation of Basicity (pKa)

The primary and most impactful effect of the electronegative fluorine atom is the reduction of the basicity of the piperidine nitrogen through a strong negative inductive effect (-I).[5] This pKa modulation is critical for several reasons:

-

Reduced hERG Affinity: Many basic amines exhibit high affinity for the hERG channel, leading to cardiotoxicity. By lowering the pKa, the proportion of the protonated, positively charged species at physiological pH (7.4) is reduced, which can significantly decrease hERG binding and improve the cardiovascular safety profile.[1][3]

-

Improved Bioavailability: While some ionization is necessary for solubility, a lower pKa can increase the fraction of the neutral, more lipophilic form of the molecule, enhancing its ability to permeate cell membranes and cross the blood-brain barrier.[4] This can lead to improved oral absorption and better tissue distribution.[3]

Conformational Control and Binding Interactions

The stereospecific placement of fluorine dictates the conformational preference of the piperidine ring, which is crucial for optimizing ligand-receptor interactions. In the protonated state, the axial conformation of 3-fluoropiperidine is often favored due to a stabilizing gauche interaction or a favorable dipole interaction between the C-F bond and the N⁺-H bond.[1][12] This conformational locking can pre-organize the molecule into its bioactive conformation, thereby enhancing binding affinity and potency for its target.[5] For instance, in kinesin spindle protein (KSP) inhibitors, an axial fluorine atom resulted in a higher pKa and increased efficacy compared to its equatorial counterpart.[1]

Enhanced Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry. Its introduction can block metabolically labile C-H positions from oxidative metabolism by cytochrome P450 enzymes.[5] Placing the fluorine at the 3-position can sterically and electronically shield adjacent positions, preventing hydroxylation and increasing the metabolic half-life and overall systemic exposure of a drug candidate.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure fluorinated piperidines is a significant challenge, as direct stereoselective fluorination can be difficult.[1] Modern strategies often rely on the asymmetric reduction of a fluorinated pyridine precursor.

Representative Synthetic Workflow

A common and effective approach involves the asymmetric hydrogenation of a fluorinated pyridine derivative. This multi-step process is designed to establish the desired (S)-stereocenter with high fidelity.

Workflow: Asymmetric Synthesis of (S)-3-Fluoropiperidine

Caption: Asymmetric synthesis of (S)-3-Fluoropiperidine HCl.

Experimental Protocol Considerations

-

Step 1: Pyridine Activation: The pyridine nucleus is activated to facilitate partial reduction. This is a standard transformation to break the aromaticity under mild conditions.

-

Step 2: Partial Reduction: Sodium borohydride reduction of the activated pyridinium salt yields a key tetrahydropyridine intermediate (a fluoro-enamide). The causality here is the controlled reduction to avoid over-reduction to the piperidine directly, which would result in a racemic product.[1]

-

Step 3: Asymmetric Hydrogenation: This is the critical stereochemistry-defining step. The choice of a chiral transition metal catalyst (often based on Ruthenium or Rhodium) and ligand is paramount. High-throughput screening is typically employed to identify the optimal catalyst system that delivers high enantiomeric excess (ee) and minimizes side reactions like C-F bond cleavage (defluorination).[1]

-

Step 4: Deprotection and Salt Formation: The protecting group (e.g., Cbz) is removed, typically via hydrogenolysis. Subsequent treatment with hydrochloric acid yields the stable, crystalline hydrochloride salt, which is easier to handle and store than the free base.

Analytical Quality Control Workflow

Ensuring the identity, purity, and stereochemical integrity of this compound is essential for its use in research and development. A multi-technique analytical workflow provides a self-validating system of characterization.

Workflow: Analytical Characterization

Caption: Comprehensive analytical workflow for quality control.

Expected Analytical Data

The following table summarizes the expected outcomes from a full analytical characterization.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation & proton environment | Complex multiplets for ring protons. Protons on carbon adjacent to fluorine will show coupling to ¹⁹F. The N-H protons will be broad and exchangeable. |

| ¹³C NMR | Carbon backbone verification | 5 distinct carbon signals. The carbon atom bonded to fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz). Adjacent carbons will show smaller two- and three-bond couplings. |

| ¹⁹F NMR | Fluorine confirmation | A single resonance, likely a complex multiplet due to coupling with adjacent protons. |

| Mass Spec | Molecular weight confirmation | For the free base (C₅H₁₀FN), the expected [M+H]⁺ ion would be at m/z 104.1. |

| RP-HPLC | Chemical purity assessment | A single major peak, with purity typically >97% by area normalization. |

| Chiral HPLC | Enantiomeric purity | Using a suitable chiral stationary phase (e.g., polysaccharide-based), baseline separation of the (S) and (R) enantiomers should be achieved, confirming an enantiomeric excess (ee) of >98% for the (S)-isomer.[13] |

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety and maintain product integrity.

-

Hazard Identification: Based on data for related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is more than just a building block; it is a sophisticated tool for addressing complex challenges in modern drug discovery. Its unique stereochemistry combined with the powerful electronic and conformational effects of the fluorine atom provides medicinal chemists with a reliable method to fine-tune the properties of piperidine-containing drug candidates. By strategically modulating basicity, improving metabolic stability, and controlling conformation, this synthon enables the rational design of safer and more efficacious therapeutics. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for unlocking its full potential in the development of next-generation medicines.

References

-

Angelin, M., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

-

ChemUniverse. (n.d.). This compound [Q01072]. Retrieved from [Link]

- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. (Source document appears to be a review article, specific journal/authors not fully cited in provided text).

- Unknown Author. (n.d.). The role of fluorine in medicinal chemistry. (Source document appears to be a review article, specific journal/authors not fully cited in provided text).

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

Shchegravin, E.V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). 3-Fluoropiperidine hcl | CAS 116574-75-5. Retrieved from [Link]

-

Markovic, M., et al. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Retrieved from [Link]

-

Zafrani, A., et al. (2017). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistrySelect. Available at: [Link]

-

Sinofluoro. (n.d.). 3-FLUOROPIPERIDINE HYDROCHLORIDE - CAS:737000-77-0. Retrieved from [Link]

-

Snyder, J. P., et al. (1995). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 3-Chloropiperidine 3 (I) and Enantiomers D-1 and.... Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-fluoropiperidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. Retrieved from [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 7. 871664-50-5|this compound|BLD Pharm [bldpharm.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. anaxlab.com [anaxlab.com]

- 10. 871664-50-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 11. chemscene.com [chemscene.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 14. 3-FLUOROPIPERIDINE | 116574-75-5 [amp.chemicalbook.com]

- 15. (3R)-3-fluoropiperidine hydrochloride | C5H11ClFN | CID 55288002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery

An In-Depth Technical Guide to the Molecular Structure and Conformation of (S)-3-Fluoropiperidine Hydrochloride

The piperidine ring is the most prevalent saturated nitrogen-containing heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][2] Its ubiquity stems from its ability to serve as a versatile scaffold that can be functionalized to interact with biological targets while often imparting favorable pharmacokinetic properties. In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3][4] Fluorine's unique properties—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[3][4][5]

The combination of these two privileged motifs in molecules like this compound creates a building block of significant interest for researchers and drug development professionals.[] Understanding the precise three-dimensional structure and conformational preferences of this molecule is not merely an academic exercise; it is critical for rational drug design. The orientation of the fluorine atom can dramatically influence interactions with a target protein and alter key pharmacological parameters, such as the basicity of the piperidine nitrogen.[1] This guide provides an in-depth analysis of the molecular structure and the complex conformational landscape of this compound, grounded in experimental data and computational studies.

Molecular Structure and Core Properties

This compound is the salt formed from the chiral molecule (S)-3-Fluoropiperidine and hydrochloric acid. The protonation of the piperidine nitrogen results in a positively charged piperidinium cation and a chloride anion.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClFN | [7][8] |

| Molecular Weight | 139.60 g/mol | [7][8] |

| Stereochemistry | (S)-enantiomer | [] |

| InChIKey | RDJUBLSLAULIAT-JEDNCBNOSA-N | [] |

| SMILES | C1CC(CN1)F.Cl | [][8] |

The fundamental structure consists of a six-membered piperidine ring. Like cyclohexane, the piperidine ring is not planar and adopts a low-energy chair conformation to minimize angular and torsional strain. The critical aspect of its structure is the conformational equilibrium between two distinct chair forms, which differ in the orientation of the fluorine substituent at the C3 position.

Conformational Analysis: The Axial Preference of Fluorine

In substituted cyclohexanes, a bulky substituent typically prefers the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. However, in the case of 3-fluoropiperidinium hydrochloride, a strong and counterintuitive preference for the conformation where the fluorine atom occupies the axial position is observed both experimentally and computationally.[9][10][11] This preference is a result of a complex interplay of stabilizing non-covalent interactions that outweigh classical steric hindrance.

Chair Conformations Equilibrium

The two primary chair conformations of the (S)-3-fluoropiperidinium cation are in equilibrium. One has the fluorine atom in an axial orientation, and the other has it in an equatorial orientation.

Caption: Chair-chair equilibrium of the (S)-3-fluoropiperidinium cation.

Driving Forces for Axial Stability

Systematic studies have revealed that the pronounced axial preference in the protonated form (the HCl salt) is primarily driven by powerful electrostatic and hyperconjugative forces.[9][10][12]

-

Electrostatic Charge-Dipole Interaction: This is considered the dominant stabilizing force in the hydrochloride salt.[9][12] The nitrogen atom is protonated (N⁺-H), carrying a formal positive charge. The carbon-fluorine bond is highly polarized, with the fluorine atom carrying a partial negative charge (δ⁻) and the carbon a partial positive charge (δ⁺). In the axial conformation, the C-F bond dipole is oriented anti-parallel to the N⁺-H bond, resulting in a favorable electrostatic attraction between the positively charged hydrogen on the nitrogen and the partially negative fluorine atom (C-F···H-N⁺). This interaction significantly stabilizes the axial conformer.[1][11]

-

Hyperconjugation (Stereoelectronic Effect): Hyperconjugation, specifically the donation of electron density from an anti-periplanar C-H σ bonding orbital into the low-lying C-F σ* antibonding orbital (σC-H → σ*C-F), also contributes to the stability of the axial conformer.[10][12] This interaction is a form of delocalization that weakens the C-H bond and strengthens the C-F bond, lowering the overall energy of the system.

Caption: Key interactions stabilizing the axial fluorine conformer.

Quantitative Energetic Landscape

Computational studies, validated by experimental NMR data, have quantified the energetic preference for the axial conformer. The free enthalpy difference (ΔG) between the equatorial and axial conformers provides a clear measure of this stability.

| Compound | Solvent | ΔG (a → e) [kcal mol⁻¹] (Computational) | ΔG (a → e) [kcal mol⁻¹] (Gas Phase) | Experimental Observation |

| 3-Fluoropiperidine HCl (1B) | Water | +1.8 | +4.8 | Axial |

| 3,5-Difluoropiperidine HCl (2B) | Water | +3.9 | +8.6 | Axial |

| Data synthesized from Nairoukh et al., 2020.[9][10][12] A positive ΔG value indicates that the transition from axial to equatorial is energetically unfavorable, confirming the axial preference. |

Experimental Protocols for Conformational Determination

The conformational preference of this compound is not merely theoretical; it is determined and validated through robust analytical techniques. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular conformation in solution. For fluorinated compounds, a combination of ¹H NMR and ¹⁹F NMR provides unambiguous data. The key parameter is the vicinal coupling constant between fluorine and adjacent protons (³JF,H), which is dependent on the dihedral angle as described by the Karplus equation.

Workflow for NMR-Based Conformational Analysis

Caption: Workflow for conformational analysis using NMR spectroscopy.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[9][10]

-

Ensure the sample is fully dissolved by gentle vortexing.

-

-

Data Acquisition:

-

Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-coupled ¹⁹F NMR spectrum. This experiment directly shows the couplings between the fluorine nucleus and adjacent protons.

-

-

Data Analysis and Interpretation:

-

Process the spectra using appropriate software.

-

Identify the signals corresponding to the protons on the carbon atoms adjacent to the fluorine (H2 and H4).

-

Measure the ³JF,H coupling constants.

-

Causality: A large coupling constant (typically > 30 Hz) indicates an anti-periplanar relationship (dihedral angle ≈ 180°) between the fluorine and a proton, which is characteristic of an axial fluorine and an axial proton. A small coupling constant (typically < 15 Hz) indicates a gauche relationship (dihedral angle ≈ 60°), characteristic of an equatorial fluorine.[9][10] For this compound, the observation of large ³JF,Hax values confirms the axial preference of the fluorine atom in solution.[9][10]

-

Single-Crystal X-ray Diffraction

While NMR reveals the dominant conformation in solution, X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[13][14] This technique is the gold standard for molecular structure determination and serves to validate the models derived from spectroscopic and computational methods.

Step-by-Step Protocol:

-

Crystal Growth (The Critical Step):

-

Dissolve this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol/ether).

-

Employ a slow evaporation or vapor diffusion technique. The goal is to allow the molecules to pack into a highly ordered, single-crystal lattice. This often requires screening multiple conditions.

-

A suitable crystal for diffraction should be a single, non-twinned block, typically 0.1-0.3 mm in each dimension.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a diffractometer, which bombards it with a focused beam of X-rays.

-

Rotate the crystal and collect the diffraction pattern (the intensities and positions of the diffracted X-ray beams) on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use computational software to solve the "phase problem" and generate an initial electron density map of the unit cell.

-

Build an atomic model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

-

Data Interpretation:

-

The final refined structure provides precise bond lengths, bond angles, and torsional angles, definitively showing the chair conformation and the axial or equatorial position of the fluorine atom in the crystal lattice.[15]

-

Conclusion and Implications for Drug Design

The molecular structure and conformation of this compound are governed by a sophisticated balance of non-covalent forces. Counterintuitively, the protonated form strongly favors a conformation with an axial fluorine substituent. This preference is predominantly driven by a stabilizing C-F···H-N⁺ charge-dipole interaction, with additional contributions from hyperconjugation.

For researchers in drug development, this knowledge is paramount. The rigid, well-defined axial orientation of the fluorine atom can be exploited to:

-

Modulate pKa: An axial fluorine has a more pronounced effect on the basicity of the piperidine nitrogen than an equatorial one.[1]

-

Enforce Bioactive Conformations: Locking the piperidine ring into a specific conformation can pre-organize other substituents for optimal binding to a biological target, potentially increasing potency and selectivity.

-

Improve Pharmacokinetic Properties: The C-F bond can block sites of metabolism, and the overall conformational rigidity can impact membrane permeability and protein binding.

By understanding the fundamental principles that dictate the conformation of this key building block, scientists can more effectively design and synthesize next-generation therapeutics with improved efficacy and safety profiles.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(30), 12272-12278. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC, NIH. [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

-

O'Hagan, D., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

-

Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

PubChem. (3R)-3-fluoropiperidine hydrochloride. PubChem Database. [Link]

-

Modha, S. G. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). HMDB. [Link]

-

Strieth-Kalthoff, F., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC, NIH. [Link]

-

Al-Majd, N. A., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]

-

ResearchGate. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

-

DiVA portal. (2018). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA. [Link]

-

ResearchGate. 19F-NMR spectra for N-Fmoc-protected 3c. ResearchGate. [Link]

-

Pucci, F., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI. [Link]

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. RSC Publishing. [Link]

-

ResearchGate. Structure of molecule 11 according to X-ray diffraction data. ResearchGate. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. (3R)-3-fluoropiperidine hydrochloride | C5H11ClFN | CID 55288002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]

- 14. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Conformational Analysis of Fluorinated Piperidines Using NMR Spectroscopy

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. This is particularly true for fluorinated piperidines, a class of compounds increasingly vital in medicinal chemistry.[1][2] The introduction of fluorine into the piperidine scaffold can dramatically alter its physicochemical properties, including basicity (pKa), metabolic stability, and membrane permeability, ultimately influencing a drug candidate's efficacy and safety profile.[2][3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the conformational preferences of these molecules in solution, providing insights that are critical for rational drug design.

This guide provides a comprehensive overview of the principles and practical applications of NMR spectroscopy for the conformational analysis of fluorinated piperidines. We will delve into the underlying stereoelectronic effects that govern their structure and detail the NMR parameters and experiments essential for their characterization.

The Conformational Landscape of Piperidines: The Influence of Fluorine

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. Substituents on the ring can occupy either an axial or equatorial position, and the equilibrium between these two conformers is a key determinant of the molecule's overall shape and biological activity.

The introduction of fluorine, a small but highly electronegative atom, profoundly influences this equilibrium through a complex interplay of stereoelectronic and steric effects.[3] Key factors include:

-

Gauche Effect: This effect often favors a gauche arrangement between electronegative substituents. In the context of fluorinated piperidines, this can lead to a preference for the axial orientation of the fluorine atom.[7][8] This is often attributed to stabilizing hyperconjugative interactions, such as electron donation from an anti-periplanar C-H bond into the low-lying antibonding orbital (σ*) of the C-F bond.[3][9]

-

Anomeric Effect: When fluorine is positioned at the C2 or C6 position (alpha to the nitrogen), a generalized anomeric effect can occur.[7][10] This involves the delocalization of the nitrogen lone pair electrons into the σ* orbital of the C-F bond (nN → σ*CF), which stabilizes the axial conformer.[7][10]

-

Charge-Dipole Interactions: In protonated piperidinium salts, strong electrostatic interactions between the positively charged nitrogen (N+-H) and the negative end of the C-F dipole can significantly favor the axial conformer.[4][9][11]

-

Solvation Effects: The polarity of the solvent can play a major role in determining the conformational equilibrium.[3][9][12] Polar solvents can stabilize the conformer with the larger dipole moment, which may be either the axial or equatorial form depending on the substitution pattern.[3][9][12]

These competing and cooperating effects create a nuanced conformational landscape that can be precisely mapped using NMR spectroscopy.

Key NMR Parameters for Conformational Analysis

The conformational preferences of fluorinated piperidines are primarily elucidated through the careful analysis of three key NMR parameters: scalar coupling constants (J-values), chemical shifts (δ), and the nuclear Overhauser effect (NOE).

Vicinal Coupling Constants (³J)

Three-bond scalar couplings (³J) are arguably the most powerful tool for determining the dihedral angles between coupled nuclei, and thus the conformation of the piperidine ring. The magnitude of ³J is related to the dihedral angle (φ) by the Karplus equation.[13]

The Karplus Equation: J(φ) = A cos²φ + B cosφ + C[13]

Where A, B, and C are empirically derived parameters.[13] For H-H couplings in saturated systems, a large ³JHH value (typically 8-13 Hz) indicates an anti-periplanar (180°) relationship, characteristic of an axial-axial arrangement in a chair conformation. A small ³JHH value (typically 1-5 Hz) suggests a gauche (60°) relationship, as seen in axial-equatorial or equatorial-equatorial arrangements.

For fluorinated piperidines, both ³JHH and ³JHF couplings are invaluable.

-

³JHH Coupling: Analysis of the coupling between protons on adjacent carbons provides direct insight into their relative stereochemistry.

-

³JHF Coupling: The coupling between fluorine and a vicinal proton is also dependent on the H-C-C-F dihedral angle.[14] A large ³JHF value (typically 30-45 Hz) is indicative of an anti-periplanar relationship, while smaller values (typically 0-15 Hz) suggest a gauche relationship.[12] The analysis of ³J(¹⁹F,¹H) couplings is a primary method for determining the axial or equatorial orientation of fluorine.[3][9]

Table 1: Typical Vicinal Coupling Constants for Conformational Analysis of Piperidines

| Coupling Type | Dihedral Angle (φ) | Typical ³J Value (Hz) | Implied Relationship |

| ³JHH | ~180° (anti-periplanar) | 8 - 13 | Axial-Axial |

| ³JHH | ~60° (gauche) | 1 - 5 | Axial-Equatorial / Equatorial-Equatorial |

| ³JHF | ~180° (anti-periplanar) | 30 - 45 | Axial-Axial (F,H) |

| ³JHF | ~60° (gauche) | 0 - 15 | Axial-Equatorial / Equatorial-Equatorial (F,H) |

Chemical Shifts (δ)

The chemical shift of a nucleus is sensitive to its local electronic environment. In piperidines, axial and equatorial substituents experience different shielding effects, leading to distinct chemical shifts.

-

¹H Chemical Shifts: Generally, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts.

-

¹³C Chemical Shifts: The effect of fluorine on ¹³C chemical shifts is more complex and can be influenced by both through-bond and through-space effects. The γ-gauche effect is particularly noteworthy, where a substituent causes a shielding (upfield shift) of the carbon three bonds away when they are in a gauche arrangement. This can help to confirm the axial or equatorial orientation of the fluorine atom.

-

¹⁹F Chemical Shifts: The chemical shift range for ¹⁹F is much larger than for ¹H, making it a highly sensitive probe of its environment.[15] The ¹⁹F chemical shift can provide valuable information about the electronic environment and conformation, although empirical correlations are often required for interpretation.

Nuclear Overhauser Effect (NOE)

The NOE is a through-space interaction that is dependent on the distance between nuclei. The intensity of an NOE is inversely proportional to the sixth power of the distance between the interacting nuclei (NOE ∝ 1/r⁶). This makes it a powerful tool for determining spatial proximity.

In the context of fluorinated piperidines, NOE experiments (such as NOESY or ROESY) can be used to:

-

Distinguish between axial and equatorial protons by observing correlations to other protons with known stereochemistry.

-

Confirm the axial or equatorial position of the fluorine atom by observing ¹H-¹⁹F NOEs (HOESY). For example, an axial fluorine will show a strong NOE to the syn-axial protons at the C3 and C5 positions.

Essential NMR Experiments for Conformational Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a thorough conformational analysis of fluorinated piperidines.

1D NMR Experiments

-

¹H NMR: This is the starting point for any analysis. It provides information on the number of different proton environments, their chemical shifts, and their coupling patterns. High-resolution ¹H NMR is crucial for accurately measuring ³JHH values.

-

¹⁹F NMR: A 1D ¹⁹F spectrum reveals the number of unique fluorine environments. ¹H-decoupled ¹⁹F NMR simplifies the spectrum by removing ¹H-¹⁹F couplings, which can be useful for resolving overlapping signals.

-

¹³C NMR: Provides information on the carbon skeleton. ¹H-decoupled ¹³C NMR is the standard experiment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Experiments

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of proton and carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is useful for assigning quaternary carbons and confirming the overall connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing crucial distance information for conformational analysis.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A powerful experiment that detects through-space interactions between ¹H and ¹⁹F nuclei, directly probing the spatial relationship of the fluorine substituent.[15]

Experimental Workflow and Data Analysis

A systematic approach is essential for the successful conformational analysis of fluorinated piperidines.

Diagram 1: Experimental Workflow for Conformational Analysis

Caption: A typical workflow for the conformational analysis of fluorinated piperidines using NMR.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the fluorinated piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the conformational equilibrium.[3][9][12]

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra as outlined above. Ensure sufficient resolution to accurately measure coupling constants.

-

Spectral Assignment: Use COSY, HSQC, and HMBC data to assign all ¹H and ¹³C signals.

-

Measurement of Coupling Constants: Carefully measure all relevant ³JHH and ³JHF values from the high-resolution 1D ¹H spectrum or from cross-peaks in 2D spectra.

-

NOE Analysis: Analyze NOESY/ROESY and HOESY spectra to identify key through-space interactions.

-

Conformational Determination: Use the measured coupling constants and the Karplus equation to determine the dihedral angles and, consequently, the preferred conformation of the piperidine ring. Corroborate this with the NOE data.

-

Quantification of Equilibrium: If the molecule exists as a mixture of conformers in slow exchange on the NMR timescale, the relative populations can be determined from the integration of the corresponding signals. For fast exchange, the observed coupling constants will be a weighted average of the values for each conformer, allowing for the calculation of the equilibrium constant.

Case Study: 3-Fluoropiperidine

The conformational analysis of 3-fluoropiperidine serves as an excellent example. In its protonated form, the axial conformer is significantly favored due to a strong C-F···H-N+ charge-dipole interaction.[4][9] This is experimentally confirmed by a large ³JHF coupling constant between the fluorine and the axial proton at C4, indicating an anti-periplanar relationship. Additionally, NOESY/HOESY data would show a strong correlation between the axial fluorine and the syn-axial protons at C2 and C5.

Diagram 2: Conformational Equilibrium of Protonated 3-Fluoropiperidine

Caption: The axial conformer of protonated 3-fluoropiperidine is stabilized by a charge-dipole interaction.

Conclusion

The conformational analysis of fluorinated piperidines is a critical aspect of modern drug discovery. NMR spectroscopy provides an unparalleled toolkit for elucidating the three-dimensional structures of these molecules in solution. A thorough understanding of the underlying stereoelectronic principles, combined with a systematic application of 1D and 2D NMR techniques, enables researchers to make informed decisions in the design and optimization of novel therapeutic agents. The insights gained from such analyses are invaluable for establishing structure-activity relationships and for developing safer and more effective medicines.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

-

Kiselyov, A. S. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2887-2896. Available from: [Link]

-

Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. Available from: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

-

Kiselyov, A. S. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2887-2896. Available from: [Link]

-

Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available from: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Available from: [Link]

-

Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 63(25), 9049-9054. Available from: [Link]

-

Barattini, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11796-11805. Available from: [Link]

-

Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. Available from: [Link]

-

Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COPLING CONSTANTS OF CARBOHYDRATES. PubMed Central. Available from: [Link]

-

da Silva, J. B. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(38), 5673-5679. Available from: [Link]

-

Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1731-1741. Available from: [Link]

-

Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. Available from: [Link]

-

University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available from: [Link]

-

Scott, A. D., et al. (2006). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 49(14), 4174-4186. Available from: [Link]

-

ResearchGate. (n.d.). Chapter 3 Developments in the Karplus Equation as they Relate to the NMR Coupling Constants of Carbohydrates. Available from: [Link]

-

Hussain, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1888. Available from: [Link]

-

Perera, S. A., & Bartlett, R. J. (2006). On the Angular Dependence of the Vicinal Fluorine−Fluorine Coupling Constant in 1,2-Difluoroethane: Deviation from a Karplus-like Shape. Journal of Chemical Theory and Computation, 2(4), 846-853. Available from: [Link]

-

Wikipedia. (n.d.). Karplus equation. Available from: [Link]

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Karplus equation - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jeolusa.com [jeolusa.com]

The Strategic Application of Fluorine in Modulating Piperidine pKa and Lipophilicity: A Technical Guide for Drug Discovery

<

Introduction: The Piperidine Moiety and the "Fluorine Advantage" in Drug Design

1.1 The Ubiquity of the Piperidine Scaffold in Modern Pharmaceuticals

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence is remarkable, with statistical analyses revealing that it is one of the most common heterocyclic scaffolds found in FDA-approved small-molecule drugs.[1] This is due to its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. Furthermore, the basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for potent ionic interactions with biological targets such as GPCRs, ion channels, and enzymes.

1.2 Fluorine: A "Magical" Element in Medicinal Chemistry?

Fluorine has earned a reputation as a "magical" element in drug discovery due to its profound and often beneficial impact on a molecule's physicochemical and pharmacokinetic properties.[2][3] Its unique characteristics—high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond—allow for strategic molecular modifications that are often not achievable with other halogens.[4] The introduction of fluorine can influence a molecule's pKa, lipophilicity, conformation, and metabolic stability, ultimately enhancing its drug-like properties.[5][6]

1.3 Core Physicochemical Properties: pKa and Lipophilicity as Drivers of Drug Disposition

A drug's journey through the body is governed by a complex interplay of its physicochemical properties. Among the most critical are its acid-base dissociation constant (pKa) and its lipophilicity (logP/logD).[7]

-

pKa dictates the ionization state of a molecule at a given pH. For a basic moiety like piperidine, the pKa determines the ratio of the charged (protonated) to the uncharged (neutral) form. This ratio is crucial for solubility, receptor binding (where ionic interactions are often key), and membrane permeability, as the neutral form is generally more membrane-permeant.

-

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a molecule's preference for a lipid-like environment versus an aqueous one.[8] This property profoundly influences absorption, distribution, metabolism, and excretion (ADME). An optimal lipophilicity is required for a drug to pass through cellular membranes to reach its target, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[9]

Strategic modulation of these two parameters is a central task in drug optimization. The selective introduction of fluorine onto the piperidine scaffold provides a powerful and nuanced tool to achieve this fine-tuning.[2]

The Influence of Fluorine on Piperidine Basicity (pKa)

2.1 Fundamental Principles: Inductive Effects and pKa Depression

The primary mechanism by which fluorine modulates the basicity of the piperidine nitrogen is through its powerful electron-withdrawing inductive effect (-I).[10] Fluorine is the most electronegative element, and when bonded to a carbon atom, it strongly pulls electron density away from the surrounding atoms through the sigma bonds.

This withdrawal of electron density extends to the nitrogen atom, reducing the availability of its lone pair of electrons to accept a proton. A lower electron density on the nitrogen means it is a weaker base, which translates to a lower pKa value for its conjugate acid (the piperidinium ion).[4] The magnitude of this pKa depression is dependent on the number of fluorine atoms and their distance from the nitrogen center, with the effect diminishing rapidly as the distance increases.[10][11] Introducing fluorine at the β (C3) or γ (C4) position relative to the nitrogen generally results in a significant pKa shift.[12]

2.2 Positional Isomerism: The Critical Role of Fluorine Placement

The position of the fluorine atom on the piperidine ring has a profound and predictable impact on the extent of pKa modulation.

-

C4-Fluorination: A fluorine atom at the 4-position exerts a significant, purely inductive effect, reliably lowering the pKa.

-

C3-Fluorination: Fluorination at the 3-position also lowers the pKa through induction. However, its proximity to the nitrogen introduces more complex stereoelectronic interactions that can influence conformation.[13]

-

C2-Fluorination: Placing a fluorine atom at the 2-position (α to the nitrogen) has the most dramatic pKa-lowering effect due to its close proximity. This position is often used when a substantial reduction in basicity is required.

2.2.1 Stereochemistry Matters: Axial vs. Equatorial Fluorine

The conformational preference of the fluorine substituent—whether it occupies an axial or equatorial position on the chair-like piperidine ring—is a critical, and often non-intuitive, determinant of basicity. While larger substituents typically prefer the less sterically hindered equatorial position, fluorine exhibits a notable preference for the axial position in protonated piperidinium rings.[14]

This "axial preference" is driven by stabilizing stereoelectronic interactions, particularly a charge-dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom (Cδ+-Fδ-).[13][15] This through-space electrostatic attraction is maximized when the fluorine is in the axial position, bringing it into closer proximity to the nitrogen. Hyperconjugation, involving electron donation from adjacent C-H bonds into the antibonding orbital of the C-F bond (σCH → σ*CF), also contributes to the stability of the axial conformer.[13][14] This conformational locking can pre-organize the molecule for optimal binding to its biological target.

2.3 Quantifying the Effect: A Data-Driven Overview

The precise impact of fluorine substitution on piperidine pKa is highly context-dependent. The following table summarizes representative data illustrating these principles.

| Compound | Substitution Pattern | pKa | ΔpKa (vs. Piperidine) | Key Insight |

| Piperidine | Unsubstituted | ~11.1 | 0.0 | Baseline basicity. |

| 4-Fluoropiperidine | Single F at C4 | ~9.6 | -1.5 | Significant pKa drop due to induction. |

| 3-Fluoropiperidine | Single F at C3 | ~9.3 | -1.8 | Stronger inductive effect due to closer proximity. |

| 4,4-Difluoropiperidine | Gem-difluoro at C4 | ~7.6 | -3.5 | Additive inductive effect of two fluorine atoms.[16] |

| 3,3-Difluoropiperidine | Gem-difluoro at C3 | ~6.5 | -4.6 | Pronounced pKa reduction from two vicinal fluorine atoms. |

Note: pKa values are approximate and can vary based on experimental conditions. Data synthesized from principles discussed in cited literature.[6][11][12][17][18]

Experimental Determination of pKa: A Practical Guide

Accurate pKa determination is essential for understanding structure-activity relationships. Potentiometric titration is the gold-standard method due to its precision and reliability.[19]

3.1 The Gold Standard: Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH with a calibrated electrode.[20] The pKa is determined from the inflection point of the resulting titration curve, where the pH is equal to the pKa for a monoprotic species.[21][22]

3.1.1 Step-by-Step Experimental Protocol

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Accurately weigh and dissolve the fluorinated piperidine compound in high-purity water or a suitable co-solvent (if solubility is low) to a concentration of at least 10⁻⁴ M.[19][20]

-

Ionic Strength Adjustment: Add an inert salt solution (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[20]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[20]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and begin the titration with a standardized solution of HCl (for a basic sample). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH reading after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[20]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For more complex or multiprotic systems, derivative plots (e.g., d(pH)/dV) can be used to accurately identify the equivalence points.[23]

3.1.2 Workflow Diagram

3.2 High-Throughput Alternatives

For early-stage drug discovery, higher-throughput methods are often employed. These include:

-

UV-Metric Titration: Suitable for compounds with a UV chromophore near the ionizable center.[19]

-

Capillary Electrophoresis (CE): Measures the mobility of the analyte as a function of pH.[7]

-

¹⁹F NMR Titration: A powerful method specifically for fluorinated compounds, where the ¹⁹F chemical shift is monitored as a function of pH.[24][25][26]

Fluorine's Impact on Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is more complex than its effect on pKa and is often misunderstood. While fluorine is highly electronegative, leading to a highly polar C-F bond, the overall impact on molecular lipophilicity is context-dependent.

4.1 The Dual Nature of Fluorine

A single fluorine atom is often considered a "lipophilic hydrogen" mimic. Replacing a C-H bond with a C-F bond generally leads to a small increase in lipophilicity (logP increases by ~0.2-0.4 units).[2] This is because the fluorine atom, despite its electronegativity, is poorly solvated by water. However, as the degree of fluorination increases (e.g., in a -CF₂- or -CF₃ group), the strong polarization of the molecule can lead to a decrease in lipophilicity, especially if these groups are adjacent to polar atoms like sulfur.[27]

4.2 Modulating Lipophilicity through Positional Fluorination

The position of fluorine on the piperidine ring can subtly tune lipophilicity. The overall effect is a combination of the inherent hydrophobicity of the C-F bond and changes in the molecule's overall dipole moment and conformation. Studies on fluorinated piperidine benzamides have shown that the observed logP values are highly dependent on the nature of other substituents on the ring.[17][18]

4.3 From logP to logD: The Importance of Ionization State

For an ionizable compound like a piperidine derivative, the distribution coefficient (logD ) is a more physiologically relevant measure of lipophilicity than the partition coefficient (logP ).[28]

-

logP refers to the partition of the neutral species between octanol and water.

-

logD measures the partition of all species (neutral and ionized) at a specific pH.

Since the protonated (charged) form of piperidine is much more water-soluble than the neutral form, the logD value is highly pH-dependent. At pH values below the pKa, the molecule is predominantly protonated, resulting in a low logD. As the pH increases above the pKa, the fraction of the neutral, more lipophilic species increases, causing the logD to rise and approach the logP value. Fluorine's pKa-lowering effect directly impacts logD; by reducing the pKa, fluorination increases the fraction of the neutral species at a given pH (e.g., physiological pH 7.4), which can lead to a higher logD₇.₄ even if the intrinsic logP is unchanged.[11]

4.4 A Tabulated Summary of Fluorine's Influence on Piperidine Lipophilicity

| Substitution | Typical ΔlogP (vs. H) | Key Considerations |

| Monofluorination | +0.2 to +0.4 | Generally increases lipophilicity.[2] |

| Difluorination | Variable | Can increase or decrease logP depending on position and molecular context.[16] |

| Trifluoromethyl (-CF₃) | +0.5 to +1.0 | Significantly increases lipophilicity. |

Note: These are general trends; the actual impact is highly dependent on the overall molecular structure.

Measuring Lipophilicity: Protocols and Best Practices

5.1 The Shake-Flask Method (OECD 107): The Benchmark for logP Determination

The shake-flask method is the "gold standard" for experimentally determining logP.[29][30] It directly measures the partitioning of a compound between n-octanol and water at equilibrium.[31][32]

5.1.1 Step-by-Step Experimental Protocol

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should not exceed 0.01 M.[31]

-

Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water phases. Add a small aliquot of the compound stock solution.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-2 hours).[28]

-

Phase Separation: Separate the two phases, usually by centrifugation to break any emulsions.[33]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).[28][33]

-

Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase (P = [C]octanol / [C]aqueous). The logP is the base-10 logarithm of this value.

-

Validation: The total amount of compound recovered from both phases should be compared to the initial amount added to ensure mass balance.[33]

5.1.2 Workflow Diagram

5.2 Chromatographic Approaches: HPLC-Based logP/logD Measurement

For higher throughput, reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used to estimate lipophilicity.[29][34][35] In this method, a compound's retention time on a nonpolar stationary phase (like C18) is correlated with the known logP values of a set of standard compounds.[30] The advantage of this method is its speed, low sample consumption, and tolerance for impurities.[36] It provides a reliable lipophilicity index that is invaluable during the early stages of drug discovery.[34]

Case Studies in Drug Development

The principles outlined above are routinely applied in drug discovery to optimize lead compounds.

-

Case 1: Improving CNS Penetration. A major challenge in developing drugs for central nervous system (CNS) targets is overcoming the blood-brain barrier (BBB), which often involves P-glycoprotein (Pgp) efflux.[12] High basicity (high pKa) is a known risk factor for Pgp recognition. By introducing fluorine onto a piperidine-containing CNS drug candidate, medicinal chemists can lower the pKa, reducing the compound's positive charge at physiological pH. This can decrease its affinity for the Pgp transporter, leading to reduced efflux and improved brain exposure.[2][12]

-

Case 2: Enhancing Oral Bioavailability. For an orally administered drug, absorption from the gut requires a delicate balance between aqueous solubility and membrane permeability. A highly basic piperidine may be very soluble in the acidic environment of the stomach but may be too polar (low logD) to efficiently cross the intestinal membrane. Fluorination can lower the pKa, increasing the fraction of the more lipophilic neutral form at the pH of the small intestine (~pH 6.5-7.5), thereby enhancing passive diffusion and improving oral bioavailability.[2]

Conclusion: A Strategic Guide to Fluoropiperidine Design

The strategic incorporation of fluorine into the piperidine scaffold is a powerful tactic in the medicinal chemist's toolkit. It provides a rational and often predictable means to modulate the fundamental physicochemical properties of pKa and lipophilicity. By understanding the underlying principles of inductive effects and conformational preferences, and by employing robust experimental methods for characterization, researchers can fine-tune these properties to overcome common ADME challenges. This targeted approach accelerates the optimization of lead compounds, ultimately increasing the probability of identifying safe and effective drug candidates.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Online] Available at: [Link]

-

LCGC North America. HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. [Online] Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(32), 13242-13248. [Online] Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health. [Online] Available at: [Link]

-

ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Online] Available at: [Link]

-

Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). [Online] Available at: [Link]

-

Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. [Online] Available at: [Link]

-

Ciura, K., Dziomba, S., et al. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 26(23), 7176. [Online] Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Online] Available at: [Link]

-

Valeri, F., Paoletta, S., et al. (2014). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta medica, 80(11), 940–947. [Online] Available at: [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Online] Available at: [Link]

-

ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Online] Available at: [Link]

-

Zimmerli, D., Rieder, P. S., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(22), 2466–2475. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 7.3: Structural Effects on Acidity and Basicity. [Online] Available at: [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Online] Available at: [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Online] Available at: [Link]

-

Cambridge MedChem Consulting. LogP/D. [Online] Available at: [Link]

-

Frederiksen, M., Jørgensen, C. G., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & medicinal chemistry letters, 25(3), 571–575. [Online] Available at: [Link]

-

Terry, L. A., & Howitz, W. J. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 15(8), 999. [Online] Available at: [Link]

-

Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. Perspectives in Drug Discovery and Design, 22, 119-137. [Online] Available at: [Link]

-

ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Online] Available at: [Link]

-

ECETOC. (2019). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 133. [Online] Available at: [Link]

-

Reijenga, J., van Hoof, A., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica chimica acta, 787, 281–289. [Online] Available at: [Link]

-

BioDuro. ADME LogP LogD Assay. [Online] Available at: [Link]

-

de Levie, R. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 79(5), 634. [Online] Available at: [Link]

-

Mondal, S., Roy, S., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(8), 6610–6621. [Online] Available at: [Link]

-

ResearchGate. Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. [Online] Available at: [Link]

-

ResearchGate. The conformational preferences of 3‐fluoropiperidine (1) and... [Online] Available at: [Link]

-

Chemistry For Everyone. (2024). How To Determine PKA Of Organic Compounds? [Video]. YouTube. [Online] Available at: [Link]

-

ResearchGate. (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Online] Available at: [Link]

- A paper on Fluorine in drug discovery: Role, design and case studies.

-

Technology Networks. LogP/LogD/pKa Analysis. [Online] Available at: [Link]

-

McKay, G., Guan, Y., et al. (2023). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 57(42), 15816–15826. [Online] Available at: [Link]

-

ResearchGate. The conformational preferences of fluorinated piperidine derivatives... [Online] Available at: [Link]

-

ResearchGate. Determination of p K a values of fluorocompounds in water using 19 F NMR. [Online] Available at: [Link]

-

ResearchGate. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Online] Available at: [Link]

-

Buchwald, S. L., & Lectka, T. (2019). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters, 21(23), 9325–9326. [Online] Available at: [Link]

-

Castoldi, L., Cazzaniga, L., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1639. [Online] Available at: [Link]

-

Strieth-Kalthoff, F., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ChemistryOpen, 9(7), 733–737. [Online] Available at: [Link]

-

ResearchGate. Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. [Online] Available at: [Link]

-

Smith, M. B., & Mueller, D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(12), 1553-1555. [Online] Available at: [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. alfachemic.com [alfachemic.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 29. mdpi.com [mdpi.com]

- 30. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 31. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 32. biotecnologiebt.it [biotecnologiebt.it]

- 33. oecd.org [oecd.org]

- 34. chromatographyonline.com [chromatographyonline.com]

- 35. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 36. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Fluoropiperidine hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of (S)-3-Fluoropiperidine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles. The introduction of fluorine can significantly modulate properties such as metabolic stability and pKa.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This guide provides a detailed analysis of the theoretical principles governing its solubility, a predicted solubility profile based on analogous compounds and first principles, and a robust, step-by-step experimental protocol for precise solubility determination.

Introduction to this compound